(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
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Overview
Description
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H4ClF3N2O2S and a molecular weight of 260.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a methanesulfonyl chloride functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Chemical Reactions Analysis
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed in the study of biological pathways and as a tool for modifying biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability .
Comparison with Similar Compounds
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(5-(Trifluoromethyl)pyridin-2-yl)methanesulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
(5-(Trifluoromethyl)pyrazin-2-yl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
1196156-99-6 |
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Molecular Formula |
C6H4ClF3N2O2S |
Molecular Weight |
260.62 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2 |
InChI Key |
CEIFRPJVDSWEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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